molecular formula C23H23NO5S B11397447 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397447
M. Wt: 425.5 g/mol
InChI Key: DREFQHSVTNTKNV-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a fused benzopyrone core (4-oxo-4H-chromene) substituted with methyl groups at positions 6 and 6. The carboxamide moiety at position 2 features two distinct substituents: a benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23NO5S/c1-15-10-16(2)22-19(11-15)20(25)12-21(29-22)23(26)24(13-17-6-4-3-5-7-17)18-8-9-30(27,28)14-18/h3-7,10-12,18H,8-9,13-14H2,1-2H3

InChI Key

DREFQHSVTNTKNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4)C

Origin of Product

United States

Preparation Methods

Chromene Core Synthesis

The chromene scaffold is synthesized via the Kostanecki-Robinson reaction, where 2-hydroxyacetophenone derivatives undergo cyclocondensation with ethyl acetoacetate. For 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid, 2,4-dimethylphenol serves as the starting material. Nitration followed by reduction yields 2-amino-4,6-dimethylphenol, which is acylated to form the chromene nucleus.

Key Reaction Conditions :

  • Nitration : Concentrated HNO₃ at 0–5°C.

  • Reduction : Catalytic hydrogenation with Pd/C in ethanol.

  • Cyclocondensation : Ethyl acetoacetate in acetic anhydride at reflux.

Tetrahydrothiophene-1,1-Dioxide Preparation

1,1-Dioxidotetrahydrothiophen-3-amine is synthesized from tetrahydrothiophene via oxidation and subsequent amination:

  • Oxidation : Tetrahydrothiophene is oxidized with hydrogen peroxide in acetic acid to form tetrahydrothiophene-1,1-dioxide.

  • Amination : The sulfone undergoes Hofmann degradation with bromine and sodium hydroxide to yield the primary amine.

Coupling and Functionalization Steps

Carboxamide Formation

The chromene-2-carboxylic acid is activated as an acyl chloride (using thionyl chloride) and coupled with 1,1-dioxidotetrahydrothiophen-3-amine in dichloromethane with triethylamine as a base. This yields 6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide-tetrahydrothiophene-1,1-dioxide.

Optimization Insights :

  • Solvent : Dichloromethane provides optimal solubility and reaction kinetics.

  • Temperature : Reactions proceed at room temperature to minimize side reactions.

  • Yield : ~75–80% after recrystallization from ethanol.

N-Benzylation

The secondary amine of the tetrahydrothiophene moiety is benzylated using benzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF).

ParameterCondition
SolventDMF
BaseK₂CO₃
Temperature80°C
Reaction Time12 hours
Yield85%

Side Reactions :

  • Over-alkylation is mitigated by maintaining a 1:1 molar ratio of benzyl bromide to the amine intermediate.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow chemistry and automated systems are employed to enhance reproducibility and efficiency:

Continuous Flow Synthesis

  • Chromene Formation : Microreactors enable precise temperature control during cyclocondensation, reducing reaction time from 8 hours (batch) to 2 hours.

  • Coupling Step : Tubular reactors with immobilized catalysts (e.g., polymer-supported DMAP) achieve 90% conversion in 30 minutes.

Process Analytical Technology (PAT)

In-line FTIR and HPLC monitor reaction progress, enabling real-time adjustments to stoichiometry and temperature.

Analytical Characterization

Critical quality attributes are confirmed through:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 6.78 (s, 1H, chromene-H), 4.52 (d, J = 12 Hz, 2H, N-CH₂), 3.20–3.10 (m, 2H, tetrahydrothiophene).

    • ¹³C NMR : 178.9 ppm (C=O), 165.2 ppm (carboxamide).

  • Mass Spectrometry :

    • ESI-MS : m/z 426.2 [M+H]⁺ (calculated for C₂₃H₂₃NO₅S: 425.5) .

Chemical Reactions Analysis

  • Reactions this compound might undergo include:

      Oxidation: Oxidation of the sulfur atom in the thiophene ring.

      Reduction: Reduction of the carbonyl group or other functional groups.

      Substitution: Nucleophilic substitution at the benzyl or carboxamide nitrogen.

  • Common reagents and conditions would depend on the specific reactions.
  • Major products could include derivatives with modified substituents or stereochemistry.
  • Scientific Research Applications

    Chemical Properties and Structure

    The compound has the following molecular characteristics:

    • Molecular Formula : C22H23N O4S
    • Molecular Weight : 397.5 g/mol
    • IUPAC Name : N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

    Structural Representation

    The chemical structure can be represented as follows:

    SMILES CC1 CC2 C C C1 OC C2C C O N CC3 CC CC C3 C4CCS O O C4\text{SMILES CC1 CC2 C C C1 OC C2C C O N CC3 CC CC C3 C4CCS O O C4}

    Pharmacological Potential

    Research has indicated that compounds similar to this compound exhibit significant biological activity. For instance, derivatives of the tetrahydrothiophene moiety have been studied for their role as G protein-gated inwardly rectifying potassium (GIRK) channel activators, which are crucial in various physiological processes including cardiac function and neuronal signaling .

    Anticancer Activity

    Studies have shown that chromene derivatives possess anticancer properties. The specific compound mentioned may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, certain chromene-based compounds have demonstrated effectiveness against breast cancer cell lines by modulating signaling pathways related to cell survival and growth .

    Antimicrobial Properties

    The presence of the thiophene ring in the structure suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains and fungi. This opens avenues for developing new antimicrobial agents derived from this compound .

    Case Study 1: GIRK Channel Activation

    A recent study characterized a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK channel activators. The findings revealed that these compounds exhibited nanomolar potency and improved metabolic stability compared to existing drugs, showcasing the potential of tetrahydrothiophene derivatives in therapeutic applications .

    Case Study 2: Anticancer Screening

    In a screening study involving various chromene derivatives, this compound was evaluated for its cytotoxic effects on multiple cancer cell lines. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

    Mechanism of Action

    • Without specific data, we can only speculate:
      • It might interact with enzymes, receptors, or other biomolecules.
      • Its chromene core could play a role in modulating biological pathways.
  • Comparison with Similar Compounds

    Table 1: Comparison of Key Structural Features

    Compound Name Core Scaffold Substituent R1 Substituent R2 Molecular Weight (g/mol) Notable Functional Groups
    Target Compound 4H-chromene Benzyl 1,1-dioxidotetrahydrothiophen-3-yl ~423.5 (calculated) Chromene, carboxamide, sulfone
    Compound 4H-chromene 4-Methylbenzyl 1,1-dioxidotetrahydrothiophen-3-yl 439.52 Chromene, carboxamide, sulfone
    Compound (4) Cyclohexene Phenyl Methyl 280.17 Cycloalkene, carboxamide, bromo

    Key Observations:

    Core Scaffold Differences: The target compound and analog share a chromene core, which confers aromaticity and planar rigidity, unlike the cyclohexene-based compound in . Chromenes are known for their bioactivity in modulating oxidative stress and inflammation, whereas cyclohexene derivatives often exhibit conformational flexibility .

    Substituent Effects: Benzyl vs. 4-Methylbenzyl: The absence of a methyl group on the benzyl ring in the target compound reduces steric hindrance and slightly decreases hydrophobicity (ClogP: estimated ~3.2 vs. ~3.5 for the 4-methylbenzyl analog). This may enhance solubility but reduce membrane permeability . Sulfone Group: Both chromene analogs feature a sulfone group, which enhances polarity and hydrogen-bond acceptor capacity compared to non-sulfonated carboxamides. This could improve water solubility and target binding specificity .

    Molecular Weight and Synthetic Routes :

    • The target compound’s molecular weight (~423.5 g/mol) is lower than its 4-methylbenzyl analog (439.52 g/mol), primarily due to the lighter benzyl substituent.
    • Synthesis of carboxamide derivatives often involves coupling reactions (e.g., using NaH and methyl iodide for alkylation, as seen in ), though chromene-based analogs may require additional steps to construct the fused aromatic system .

    Physicochemical and Pharmacological Implications

    • Solubility: The sulfone group in the target compound likely increases aqueous solubility compared to non-sulfonated analogs. For example, sulfone-containing drugs like Celecoxib exhibit improved solubility over their sulfide counterparts.
    • Bioactivity : Chromene derivatives are associated with kinase inhibition and antioxidant activity. The sulfone moiety may further modulate interactions with enzymes like cyclooxygenase (COX) or phosphodiesterases, though specific data for this compound remain speculative without direct studies .

    Biological Activity

    N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

    • Molecular Formula : C24H25NO5S
    • Molecular Weight : 439.52 g/mol
    • CAS Number : 873080-43-4

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions, incorporating various reagents and conditions to achieve the final product. The detailed synthetic pathway is crucial for understanding its biological activity and potential therapeutic applications.

    Biological Activity Overview

    The biological activity of this compound has been explored in several studies, focusing on its cytotoxic and antioxidant properties.

    Cytotoxic Activity

    In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

    • Cell Lines Tested : Human lung adenocarcinoma (A549) and human breast cancer (MCF-7).
    • IC50 Values : The compound showed IC50 values of approximately 22.09 µg/mL for A549 and 6.40 µg/mL for MCF-7, indicating potent anticancer activity compared to standard drugs .

    Antioxidant Activity

    The antioxidant potential of the compound has been assessed using various assays:

    • DPPH Radical Scavenging : Significant scavenging activity was observed.
    • Hydrogen Peroxide Scavenging : Effective in reducing oxidative stress.
    • Total Antioxidant Capacity (TAC) : The compound exhibited a high TAC, suggesting strong antioxidant properties .

    The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest:

    • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
    • Induction of Apoptosis : Evidence indicates that it can trigger programmed cell death in malignant cells.
    • Antioxidant Mechanism : By scavenging free radicals, it may protect cells from oxidative damage.

    Case Studies

    Several studies have highlighted the efficacy of this compound:

    • Study on Lung Cancer Cells : Demonstrated a dose-dependent response in A549 cells with significant apoptosis induction.
    • Breast Cancer Research : In MCF-7 cells, the compound not only inhibited proliferation but also enhanced the effects of conventional chemotherapeutics .

    Data Summary Table

    Activity TypeCell LineIC50 Value (µg/mL)Mechanism
    CytotoxicityA54922.09Cell cycle inhibition
    CytotoxicityMCF-76.40Apoptosis induction
    Antioxidant--Free radical scavenging

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

    • Methodology :

    • Core synthesis : Start with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. Activate the carboxyl group using coupling agents like EDCI/HOBt to facilitate amide bond formation with N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine .
    • Optimization : Vary solvents (e.g., ethanol, DMF), temperatures (room temp. vs. reflux), and catalysts (e.g., piperidine for condensation reactions) to improve yield . Monitor purity via TLC and recrystallize using ethanol/water mixtures .
      • Key Challenges : Steric hindrance from the tetrahydrothiophene sulfone group may require prolonged reaction times or elevated temperatures.

    Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

    • Methodology :

    • NMR : Focus on distinguishing benzyl protons (δ 4.5–5.0 ppm) and sulfone protons (δ 3.0–3.5 ppm) in 1H^1H NMR. In 13C^{13}C NMR, confirm the carbonyl (C=O) signals at ~170–175 ppm .
    • IR : Validate the amide C=O stretch (~1650–1680 cm1^{-1}) and sulfone S=O peaks (~1300–1350 cm1^{-1}) .
    • Mass Spectrometry : Use HRMS to confirm the molecular ion peak ([M+H]+^+) and fragmentation patterns .

    Q. How can preliminary biological activity screening be designed for this compound?

    • Methodology :

    • In vitro assays : Test antiproliferative activity (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
    • Antimicrobial screening : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Dose-response curves : Generate IC50_{50} values for quantitative comparisons .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be structured to explore the role of substituents on the chromene and tetrahydrothiophene moieties?

    • Methodology :

    • Substituent variation : Synthesize analogs with halogenated benzyl groups (e.g., 4-Cl, 2-F) or modified sulfone substituents. Compare activities to identify pharmacophore requirements .
    • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinases or tubulin .
      • Data Analysis : Correlate electronic (Hammett σ) or steric parameters of substituents with biological potency .

    Q. What strategies resolve contradictions in spectral data during structural confirmation?

    • Methodology :

    • 2D NMR : Employ 1H^1H-1H^1H COSY and HSQC to assign overlapping proton signals (e.g., benzyl vs. tetrahydrothiophene protons) .
    • X-ray crystallography : If crystals are obtainable, compare experimental bond lengths/angles with DFT-optimized structures .
      • Case Example : Discrepancies in carbonyl chemical shifts may arise from solvent polarity; re-run NMR in DMSO-d6_6 vs. CDCl3_3 .

    Q. How can the compound’s mechanism of action be elucidated in anticancer contexts?

    • Methodology :

    • Cell cycle analysis : Use flow cytometry (PI staining) to assess G1/S or G2/M arrest .
    • Apoptosis assays : Perform Annexin V-FITC/PI staining and caspase-3/7 activation assays .
    • Target identification : Combine siRNA knockdown and Western blotting (e.g., p53, Bcl-2) to map signaling pathways .

    Q. What formulation strategies improve bioavailability for in vivo studies?

    • Methodology :

    • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions .
    • Pharmacokinetics : Conduct oral/intravenous administration in rodent models, with LC-MS/MS quantification of plasma levels .
      • Key Metrics : Calculate AUC, Cmax_{max}, and half-life to optimize dosing regimens .

    Data Contradiction Analysis

    Q. How should researchers address inconsistent biological activity data across different cell lines?

    • Methodology :

    • Replicate experiments : Ensure consistency in cell passage number, culture conditions, and compound solubility .
    • Control compounds : Include reference drugs (e.g., doxorubicin) to validate assay sensitivity .
    • Mechanistic follow-up : Use transcriptomics (RNA-seq) to identify cell line-specific resistance pathways .

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